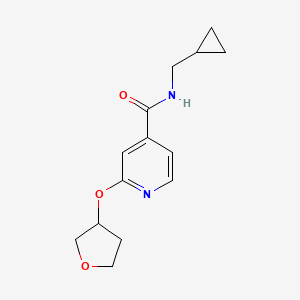

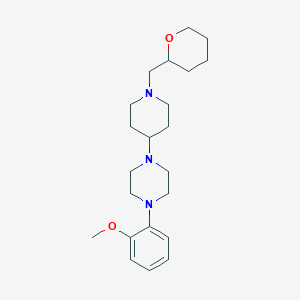

N-(环丙基甲基)-2-((四氢呋喃-3-基)氧基)异烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(cyclopropylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is not directly mentioned in the provided papers. However, the papers do discuss related isonicotinamide derivatives, which can provide insight into the chemical class and potential properties of the compound . Isonicotinamide derivatives are known for their biological activities and are often explored for their medicinal properties. For instance, derivatives have been evaluated for their inhibitory potency against xanthine oxidase, an enzyme involved in purine metabolism and related to conditions such as gout .

Synthesis Analysis

The synthesis of isonicotinamide derivatives typically involves the reaction of isonicotinoyl chloride or isonicotinoyl isothiocyanate with various nucleophiles. In the case of the compound mentioned in the first paper, the derivatives were synthesized and evaluated for their biological activity . Similarly, the second paper describes the synthesis of a heterocyclic compound from isonicotinoyl isothiocyanate and 4-aminoantipyrine . These methods suggest that the synthesis of N-(cyclopropylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide would likely involve a nucleophilic attack on an activated isonicotinamide precursor.

Molecular Structure Analysis

The molecular structure of isonicotinamide derivatives is characterized by the presence of the isonicotinamide moiety, which is essential for biological activity. The first paper indicates that the isonicotinoyl moiety plays a significant role in the inhibition of xanthine oxidase, and the presence of a benzyl ether tail linked to the benzonitrile moiety enhances inhibitory potency . The second paper does not provide specific details on the molecular structure analysis but mentions the use of spectroscopic methods for characterization .

Chemical Reactions Analysis

The chemical reactions involving isonicotinamide derivatives are typically centered around their reactivity as ligands or inhibitors. The first paper discusses the inhibitory reaction of the synthesized derivatives against xanthine oxidase, where the derivatives act as mixed-type inhibitors . The second paper does not detail specific chemical reactions but implies that the synthesized compound could participate in further reactions due to its heterocyclic and carbamothioyl functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of isonicotinamide derivatives can vary widely depending on the substituents attached to the isonicotinamide core. The first paper does not provide explicit details on the physical and chemical properties of the synthesized compounds . The second paper mentions the examination of physical parameters but does not provide specific values or properties . Generally, properties such as solubility, melting point, and stability would be of interest in the analysis of such compounds.

科学研究应用

有机合成和化学性质

双重脱芳构化分子内偶联: 研究表明了异烟酰胺的效用,包括与 N-(环丙基甲基)-2-((四氢呋喃-3-基)氧基)异烟酰胺在结构上相关的化合物,在有机合成中。带有 N-呋喃基甲基、N-吡咯基烷基或 N-噻吩基甲基取代基的异烟酰胺可以在亲电试剂的诱导下发生环化,从而形成螺环化合物。此过程涉及亲核杂环和亲电杂环的脱芳构化,突出了其在复杂有机分子合成中的重要性 (H. Brice & J. Clayden, 2009).

共晶化研究

探索共晶空间: 该化合物已参与共晶化研究,例如探索异烟酰胺与各种羧酸之间相互作用形成共晶的研究。这些研究揭示了异烟酰胺在形成具有高 Z′ 值的结构方面的巨大潜力,并说明了共晶形成中的化学计量变化和多态性。这项研究提供了对通过共晶化实现的结构多样性的见解,这对于开发具有新特性的材料至关重要 (A. Lemmerer & M. Fernandes, 2012).

生物相互作用和潜在应用

AMPA 受体增强: 该化合物的结构类似物已被确定为有效的 α-氨基-3-羟基-5-甲基-4-异恶唑丙酸 (AMPA) 受体增强剂。通过合理且基于结构的药物设计,这些化合物显示出减轻精神分裂症患者认知缺陷的希望,证明了这些分子在神经退行性疾病管理中的治疗潜力 (Christopher L. Shaffer 等人,2015).

NMDA 受体抑制: 结构与 N-(环丙基甲基)-2-((四氢呋喃-3-基)氧基)异烟酰胺相似的化合物,如钩吻藤碱和异钩吻藤碱,已被证明可以抑制 NMDA 受体,表明在神经保护和惊厥性疾病的治疗中具有潜在应用 (T. Kang 等人,2002).

属性

IUPAC Name |

N-(cyclopropylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-14(16-8-10-1-2-10)11-3-5-15-13(7-11)19-12-4-6-18-9-12/h3,5,7,10,12H,1-2,4,6,8-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKLCWRFVGTYRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CC(=NC=C2)OC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2531054.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea](/img/structure/B2531058.png)

![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2531066.png)

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2531070.png)

![3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2531071.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B2531074.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2531075.png)

![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2531076.png)